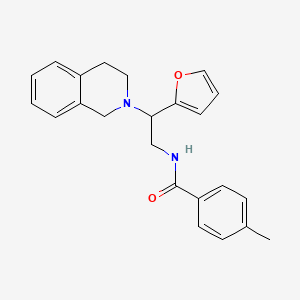![molecular formula C16H16ClN5O2 B2562642 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-chloro-2-methoxybenzamide CAS No. 2034255-62-2](/img/structure/B2562642.png)
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-chloro-2-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-chloro-2-methoxybenzamide is a synthetic compound that belongs to the class of triazolopyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-chloro-2-methoxybenzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the triazolopyrimidine core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring system.
Introduction of the propyl linker: The triazolopyrimidine core is then reacted with a propylating agent to introduce the propyl linker.
Attachment of the benzamide moiety: Finally, the propylated triazolopyrimidine is coupled with 5-chloro-2-methoxybenzoyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of high-throughput synthesis techniques, such as microwave-assisted synthesis, to accelerate reaction times and enhance product purity.
化学反应分析
Types of Reactions
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-chloro-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamide derivatives.
科学研究应用
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-chloro-2-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Pharmacology: Studies focus on its interaction with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Biochemistry: The compound is used to study cellular processes and pathways, including signal transduction and apoptosis.
Industrial Applications: It may be used as a precursor or intermediate in the synthesis of other biologically active compounds.
作用机制
The mechanism of action of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-chloro-2-methoxybenzamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins involved in critical cellular processes. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a role in cell cycle regulation, thereby exerting anti-proliferative effects on cancer cells .
相似化合物的比较
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-chloro-2-methoxybenzamide can be compared with other triazolopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit CDK inhibitory activity and are studied for their anti-cancer properties.
Quinazolin-4(3H)-one derivatives: These compounds contain a similar triazolopyrimidine moiety and are evaluated for their antimicrobial activity.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may offer advantages over other similar compounds in terms of potency, selectivity, and pharmacokinetic properties.
属性
IUPAC Name |
5-chloro-2-methoxy-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O2/c1-24-14-5-4-12(17)7-13(14)15(23)18-6-2-3-11-8-19-16-20-10-21-22(16)9-11/h4-5,7-10H,2-3,6H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZEAHMUOWHAGON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCCC2=CN3C(=NC=N3)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
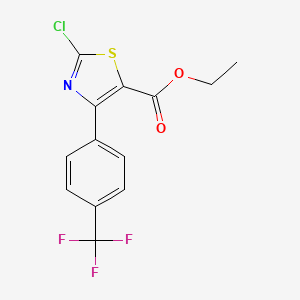
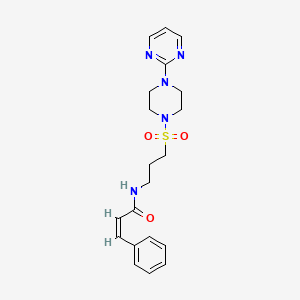
![3-(pentyloxy)-N-{5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}benzamide](/img/structure/B2562563.png)
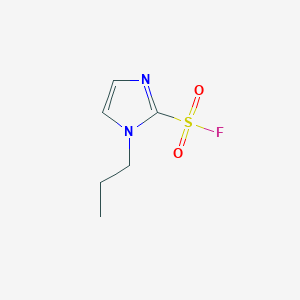
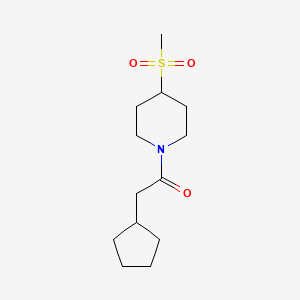
![2-[6-fluoro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2562569.png)
![rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(cyclopropylmethyl)-1,2,4-oxadiazole hydrochloride, cis](/img/structure/B2562571.png)
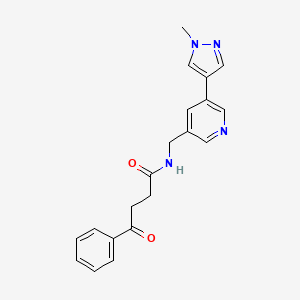
![2-[2-Hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid](/img/structure/B2562574.png)
![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-5,6,7,8-tetrahydroquinoxaline-2-carboxamide;hydrochloride](/img/structure/B2562576.png)

![4-(2,3,4-Trimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2562578.png)
![2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)-4-(methylthio)butanoic acid](/img/structure/B2562579.png)
